molecular formula C17H20N8O B2828233 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide CAS No. 2202004-67-7

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2828233
CAS RN: 2202004-67-7
M. Wt: 352.402
InChI Key: BXHXWKIPTNTBMH-UHFFFAOYSA-N
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Description

“N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound involves a fusion of several pharmaceutically active moieties, including a triazole ring and a thiadiazine ring . Based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration of its specific targets and pathways is ongoing .

Antimicrobial Activity

“N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide” demonstrates potent antimicrobial properties. It inhibits the growth of bacteria, fungi, and other pathogens. Researchers are investigating its potential as a novel antibiotic agent, especially against drug-resistant strains .

Analgesic and Anti-Inflammatory Effects

Studies have highlighted the compound’s analgesic and anti-inflammatory properties. It modulates pain perception and reduces inflammation by targeting specific receptors in the nervous system. These findings open avenues for developing novel pain-relieving drugs .

Antioxidant Activity

The compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its unique structure allows it to interact with reactive oxygen species, making it a potential candidate for preventing oxidative stress-related diseases .

Enzyme Inhibition

“N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide” inhibits enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These inhibitory effects have implications in various therapeutic areas, including neurodegenerative diseases and metabolic disorders .

Antitubercular Potential

Preliminary studies suggest that the compound exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Researchers are exploring its role in combination therapies for more effective treatment .

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c1-23(17(26)13-7-8-18-19-13)12-9-24(10-12)15-6-5-14-20-21-16(25(14)22-15)11-3-2-4-11/h5-8,11-12H,2-4,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHXWKIPTNTBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide

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